molecular formula C16H18N2O3 B1317800 N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide CAS No. 953754-06-8

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide

Cat. No. B1317800
M. Wt: 286.33 g/mol
InChI Key: JPLKKTYLOSTZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide, commonly referred to as 4-AP, is a widely used chemical compound in scientific research. It is a versatile compound that has a wide range of applications in laboratory experiments.

Scientific Research Applications

Antibacterial and Antifungal Agents

Research has shown that certain derivatives of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide exhibit significant antibacterial and antifungal activities. For instance, novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds demonstrated considerable efficacy against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial treatments (Helal et al., 2013).

Antioxidant and Anticancer Activity

Some derivatives of N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide have been explored for their antioxidant and anticancer properties. Research has found that specific novel derivatives bearing additional functional groups show enhanced antioxidant activity, comparable or superior to known antioxidants like ascorbic acid. These compounds were also tested against various cancer cell lines, showing promising cytotoxic effects, particularly against glioblastoma and breast cancer cells, suggesting a potential pathway for cancer therapy development (Tumosienė et al., 2020).

Prostate Cancer Imaging

In the context of prostate cancer, new carbon-11-labeled propanamide derivatives have been synthesized as selective androgen receptor modulator (SARM) radioligands. These derivatives are designed for use in positron emission tomography (PET) imaging to target the androgen receptor, offering a promising approach for the treatment and molecular imaging of prostate cancer (Gao et al., 2011).

properties

IUPAC Name

N-(4-aminophenyl)-2-(2-methoxyphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11(21-15-6-4-3-5-14(15)20-2)16(19)18-13-9-7-12(17)8-10-13/h3-11H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLKKTYLOSTZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-2-(2-methoxyphenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.